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Compound of Interest

Compound Name: N-Fmoc-5,5,5-trifluoro-L-norvaline

Cat. No.: B3177301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of

modern medicinal chemistry, offering a powerful tool to modulate a compound's

physicochemical and biological properties. Among the various fluorination strategies, the

introduction of a trifluoromethyl (CF3) group is particularly impactful. This guide provides a

detailed overview of the physicochemical characteristics of trifluoromethylated norvaline, a

fluorinated analog of the non-proteinogenic amino acid L-norvaline. While comprehensive

experimental data for this specific molecule is limited, this document synthesizes available

information for closely related analogs and provides general principles to inform research and

development efforts.

Physicochemical Properties
The introduction of a trifluoromethyl group significantly alters the electronic and steric

properties of the parent molecule, norvaline. These changes have profound effects on its

acidity, lipophilicity, and solubility.

Quantitative Data Summary
The following table summarizes the calculated physicochemical properties for 5,5,5-

Trifluoronorvaline. It is important to note that these are predicted values and experimental
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verification is recommended. For comparison, the experimental properties of L-norvaline are

also provided.

Property
5,5,5-Trifluoronorvaline
(Predicted)

L-Norvaline (Experimental)

Molecular Formula C5H8F3NO2 C5H11NO2

Molecular Weight ( g/mol ) 171.12 117.15[1]

pKa1 (α-COOH) 2.04 2.36

pKa2 (α-NH3+) 8.92 9.76

logP 1.44 -2.1[1]

Melting Point (°C) 256-258 >300

Water Solubility Insoluble 141 g/L

Vapor Pressure (25°C) 0.0947 mmHg -

Density 1.356 g/cm³ -

Data for 5,5,5-Trifluoronorvaline is sourced from computational predictions.[2] Data for L-

Norvaline is sourced from PubChem and other experimental databases.[1][3][4]

The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the

acidity of the carboxylic acid (lower pKa1) and decrease the basicity of the amino group (lower

pKa2) compared to norvaline. The most striking predicted difference is in the lipophilicity (logP),

where trifluoromethylation dramatically increases the compound's hydrophobicity.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of trifluoromethylated norvaline

are not readily available in the public domain. However, general methods for the synthesis and

characterization of trifluoromethylated amino acids can be adapted.

Synthesis of α-Trifluoromethyl Amino Acids
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A common strategy for the synthesis of α-trifluoromethyl amino acids involves the photoredox-

mediated radical trifluoromethylation of corresponding amino acid precursors.

General Protocol:

Starting Material Preparation: The corresponding precursor of norvaline, such as an N-

protected dehydroamino acid, is prepared using standard organic synthesis techniques.

Photoredox Reaction:

The precursor is dissolved in a suitable organic solvent (e.g., acetonitrile or DMF).

A photocatalyst (e.g., an iridium or ruthenium complex) and a trifluoromethyl source (e.g.,

Togni's reagent or CF3SO2Na) are added.

The reaction mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room

temperature for several hours to days, with reaction progress monitored by TLC or LC-MS.

Work-up and Purification:

Upon completion, the solvent is removed under reduced pressure.

The residue is subjected to an aqueous work-up to remove inorganic salts.

The crude product is purified by column chromatography on silica gel to yield the

protected trifluoromethylated amino acid.

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid or

base hydrolysis, or hydrogenolysis) to yield the final trifluoromethylated norvaline.

Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the

synthesized trifluoromethylated norvaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: To determine the proton environment of the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3177301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: To identify all carbon atoms, including the trifluoromethyl carbon.

¹⁹F NMR: This is a crucial technique for fluorine-containing compounds, providing a

distinct signal for the CF3 group and confirming its presence and electronic environment.

[5][6][7]

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of

the compound, confirming its elemental composition.[8][9][10] High-resolution mass

spectrometry (HRMS) is used to obtain the exact mass.

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O

(carboxyl), N-H (amine), and C-F bonds.

Visualizations
Experimental Workflow for Synthesis
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General Synthetic Workflow for Trifluoromethylated Norvaline
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Caption: General Synthetic Workflow for Trifluoromethylated Norvaline.

Conceptual Impact of Trifluoromethylation on Biological
Activity
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The introduction of a trifluoromethyl group can profoundly influence the biological activity of

norvaline by altering its interaction with biological targets. L-norvaline is known to be an

inhibitor of the enzyme arginase.

Potential Impact of Trifluoromethylation on Norvaline's Biological Activity
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Caption: Potential Impact of Trifluoromethylation on Biological Activity.

Conclusion
Trifluoromethylated norvaline represents a potentially valuable molecule for drug discovery and

chemical biology. The introduction of the trifluoromethyl group is predicted to significantly

increase its lipophilicity while modulating its acidity and basicity. These alterations can lead to

improved metabolic stability, enhanced membrane permeability, and modified binding

interactions with biological targets. While experimental data on this specific compound remains

to be fully elucidated, the general principles of trifluoromethylation and established synthetic

and analytical methodologies provide a solid foundation for its further investigation and

application. The protocols and conceptual frameworks presented in this guide are intended to

facilitate future research into this and other novel fluorinated amino acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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